molecular formula C51H98N22O13 B12385890 SGKtide

SGKtide

Cat. No.: B12385890
M. Wt: 1227.5 g/mol
InChI Key: CSGTZOSEXKEBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGKtide is a peptide sequence with the structure CKKRNRRLSVA. It contains a serine protein kinase phosphorylation site and is evaluated as a substrate for serum and glucocorticoid-inducible kinase (SGK) and NDR family kinases . This peptide is used extensively in biochemical research to study kinase activity and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

SGKtide is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The synthesis is carried out under controlled conditions, typically using automated peptide synthesizers.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale peptide synthesizers. The process involves the same principles as laboratory-scale synthesis but is optimized for higher yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

SGKtide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue in the peptide sequence. This reaction is catalyzed by kinases such as serum and glucocorticoid-inducible kinase and NDR family kinases .

Common Reagents and Conditions

The phosphorylation of this compound is typically carried out in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) as cofactors. The reaction conditions include a buffered solution at physiological pH and temperature.

Major Products Formed

The major product formed from the phosphorylation reaction is the phosphorylated form of this compound, where the serine residue is modified with a phosphate group.

Mechanism of Action

SGKtide exerts its effects by serving as a substrate for kinases such as serum and glucocorticoid-inducible kinase. The phosphorylation of this compound by these kinases is a key step in various signaling pathways. The molecular targets involved include the serine residue in the peptide sequence, which is phosphorylated by the kinase . This phosphorylation event can modulate the activity of downstream signaling molecules and pathways, influencing cellular processes such as proliferation, survival, and stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SGKtide

This compound is unique due to its specific sequence and its role as a substrate for serum and glucocorticoid-inducible kinase and NDR family kinases. This specificity makes it a valuable tool for studying these particular kinases and their associated signaling pathways .

Properties

Molecular Formula

C51H98N22O13

Molecular Weight

1227.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C51H98N22O13/c1-26(2)23-34(44(81)72-36(25-74)46(83)73-38(27(3)4)47(84)65-28(5)48(85)86)70-42(79)32(16-11-21-63-50(58)59)68-41(78)31(15-10-20-62-49(56)57)69-45(82)35(24-37(55)75)71-43(80)33(17-12-22-64-51(60)61)67-40(77)30(14-7-9-19-53)66-39(76)29(54)13-6-8-18-52/h26-36,38,74H,6-25,52-54H2,1-5H3,(H2,55,75)(H,65,84)(H,66,76)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,80)(H,72,81)(H,73,83)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)

InChI Key

CSGTZOSEXKEBLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.